N-Acetyl-S-geranylgeranyl-L-cysteine
Description
N-acetyl-s-geranylgeranyl-l-cysteine is a diterpenoid.
Properties
IUPAC Name |
2-acetamido-3-(3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenylsulfanyl)propanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H41NO3S/c1-19(2)10-7-11-20(3)12-8-13-21(4)14-9-15-22(5)16-17-30-18-24(25(28)29)26-23(6)27/h10,12,14,16,24H,7-9,11,13,15,17-18H2,1-6H3,(H,26,27)(H,28,29) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKFBJSDMCRJYDC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCSCC(C(=O)O)NC(=O)C)C)C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H41NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30274353 | |
Record name | N-Acetyl-S-geranylgeranyl-L-cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30274353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139332-94-8 | |
Record name | N-Acetyl-S-geranylgeranyl-L-cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30274353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of N-Acetyl-S-geranylgeranyl-L-cysteine (AGGC)?
A1: AGGC acts as an inhibitor of isoprenylcysteine-O-carboxyl methyltransferase (ICMT). [, , , , , , , , ] ICMT is an enzyme that catalyzes the methylation of isoprenylated proteins, a crucial post-translational modification for the localization and function of many signaling proteins, including small GTPases like RhoA and Ras. [, , , , , ]
Q2: How does AGGC affect RhoA signaling?
A2: AGGC inhibits the carboxyl methylation of RhoA, leading to decreased RhoA activity and membrane association. [, ] This, in turn, disrupts the organization of intercellular junctions, such as VE-cadherin and β-catenin, ultimately modulating endothelial monolayer permeability. []
Q3: Does AGGC affect other small GTPases besides RhoA?
A3: While AGGC primarily affects geranylgeranylated proteins like RhoA, research indicates it can also impact Ras methylation and activity. [] This effect on Ras subsequently influences downstream signaling pathways involving Akt and ERK1/2, ultimately affecting endothelial cell apoptosis. [] Additionally, studies in neutrophils suggest that AGGC can influence Cdc42 activity, which participates in the oxidative response alongside Rac2. []
Q4: How does the activity of AGGC compare to N-Acetyl-S-farnesyl-L-cysteine (AFC)?
A4: Both AGGC and AFC inhibit ICMT, but they exhibit different selectivity profiles. AGGC preferentially targets geranylgeranylated proteins, while AFC shows a higher affinity for farnesylated proteins. [, , ] This difference is evident in their effects on endothelial cells; AGGC primarily affects RhoA, while AFC has a more pronounced impact on Ras. [, , ] In neutrophils, AGGC demonstrates significantly higher potency in inhibiting β2 integrin-induced actin polymerization compared to AFC. []
Q5: What are the physiological effects of AGGC treatment in cellular and animal models?
A5: Studies have shown that AGGC inhibits vasoconstriction in both animal and human arteries, suggesting a potential role in regulating vascular tone. [] In rat aortic rings, AGGC inhibits contractions induced by norepinephrine, potassium chloride, and sodium fluoride, indicating a complex action on calcium channels and G protein-dependent pathways. [] Furthermore, AGGC exhibits protective effects against lung edema induced by a non-inflammatory edemagenic agent in an adenosine deaminase inhibitor-dependent manner. []
Q6: Has AGGC been tested in clinical trials?
A6: The provided research papers do not mention any clinical trials involving AGGC. Most of the findings stem from in vitro cell-based assays and in vivo animal models. Further research, including clinical trials, is needed to evaluate the therapeutic potential and safety profile of AGGC in humans.
Q7: What are the implications of ICMT inhibition by AGGC on tumor necrosis factor-α (TNF-α) signaling?
A7: AGGC has been shown to inhibit the TNF-α stimulation of VCAM-1 (vascular cell adhesion molecule-1) mRNA expression in endothelial cells without affecting ICAM-1 (intercellular adhesion molecule-1). [] This effect is attributed to the inhibition of reactive oxygen species generation by TNF-α, suggesting ICMT's involvement in redox-sensitive signaling pathways related to inflammation. []
Q8: What is the significance of identifying an isoprenylated cysteine methyl ester hydrolase activity?
A8: Research has identified an esterase activity in bovine rod outer segment membranes that can hydrolyze isoprenylated cysteine methyl esters like AGGC. [] This finding suggests the existence of a potential mechanism for reversing the carboxyl methylation of isoprenylated proteins, potentially adding another layer of regulation to this crucial post-translational modification. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.